molecular formula C21H34O3 B1512949 5beta-Pregnane-3alpha,16alpha-diol-20-one CAS No. 481-10-7

5beta-Pregnane-3alpha,16alpha-diol-20-one

Cat. No.: B1512949
CAS No.: 481-10-7
M. Wt: 334.5 g/mol
InChI Key: FGDFFHLIMDMCJI-HEEAJRSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Pregnane-3alpha,16alpha-diol-20-one is a steroidal compound belonging to the pregnane series, which are derivatives of pregnane, a steroid nucleus. This compound is structurally similar to other steroids and has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Pregnane-3alpha,16alpha-diol-20-one typically involves the modification of pregnane derivatives through various chemical reactions. One common method is the reduction of 5beta-pregnane-3,20-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective reduction of the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using advanced reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5beta-Pregnane-3alpha,16alpha-diol-20-one can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and applications.

Scientific Research Applications

5beta-Pregnane-3alpha,16alpha-diol-20-one has a wide range of applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of other steroid compounds and is used in the study of steroid metabolism.

  • Biology: The compound is used to investigate the biological functions of steroids and their interactions with various receptors.

  • Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and as a component in the development of new drugs.

  • Industry: The compound is utilized in the production of steroid-based products, including pharmaceuticals and nutritional supplements.

Mechanism of Action

The mechanism by which 5beta-Pregnane-3alpha,16alpha-diol-20-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, influencing gene expression and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 5alpha-Pregnane-3alpha,17alpha-diol-20-one

  • 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione

  • 5beta-Pregnane-3alpha,20alpha-diol

Properties

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDFFHLIMDMCJI-HEEAJRSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197413
Record name 5beta-Pregnane-3alpha,16alpha-diol-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-10-7
Record name 5beta-Pregnane-3alpha,16alpha-diol-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Pregnane-3alpha,16alpha-diol-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.BETA.-PREGNANE-3.ALPHA.,16.ALPHA.-DIOL-20-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90LO1UQ2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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